N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide backbone and halogenated aryl substituents. Thienopyrimidine scaffolds are widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . Compound A’s design incorporates a 3-chloro-4-methylphenyl group and a 2-methylphenyl-substituted thienopyrimidinone core, which may enhance target binding and metabolic stability. This article compares Compound A with structurally related analogs, emphasizing substituent effects, synthetic routes, physicochemical properties, and crystallographic data.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-7-8-15(11-16(13)23)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)18-6-4-3-5-14(18)2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFEUDKYRQLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₂₃H₁₈ClN₃O₂S
- Molecular Weight : Approximately 435.9 g/mol
Structural Features
The compound features:
- A chloro-substituted aromatic ring.
- A thieno[3,2-d]pyrimidine moiety.
- A sulfanyl group, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Compound A | Gram-positive | |
| Compound B | Gram-negative | |
| Compound C | Fungal strains |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the quinazoline structure is known for its pharmacological properties, including:
- Inhibition of specific enzymes related to cancer cell proliferation.
- Interaction with DNA and RNA synthesis pathways.
Case Studies
-
Anticancer Activity : A study demonstrated that derivatives of the thieno[3,2-d]pyrimidine scaffold exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Ranged from 5 to 15 µM depending on the derivative.
-
Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays.
- Inhibition Zone Diameter : 15 mm against S. aureus; 12 mm against E. coli.
Synthesis and Modification
The synthesis of this compound involves several steps that require careful control to ensure high yields and purity. Modifications to the structure can enhance biological activity or alter therapeutic profiles.
Synthetic Pathway Overview
- Formation of Thieno[3,2-d]pyrimidine Core : Initial reactions involve cyclization of appropriate precursors.
- Introduction of Sulfanyl Group : This step is crucial for enhancing interaction with biological targets.
- Final Acetylation : The acetamide group is introduced last to complete the synthesis.
Future Directions
Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Areas for future study include:
- Detailed in vivo studies to assess therapeutic efficacy.
- Exploration of structure-activity relationships (SAR) to optimize compounds for specific biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A shares its core thieno[3,2-d]pyrimidin-4-one structure with several analogs, but variations in substituents significantly influence its properties:
Key Observations :
- Halogen Position : Chloro substituents at the 3-position (Compound A ) vs. 4-position (Compound D ) alter electronic effects and molecular packing .
- Polar Groups : Methoxy (Compound C ) vs. methyl (Compound A ) substituents impact solubility and hydrogen-bonding capacity .
- Bulkiness : 2-methylpropyl (Compound C ) vs. methylphenyl (Compound A ) influence steric hindrance and target interactions .
Physicochemical and Spectral Properties
Melting Points and Spectral Data :
- Compound A : Expected m.p. ~230–288°C (analogous to ).
- Compound E : m.p. 230°C; IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O) .
- Compound C : NMR signals at δ 3.77 (OCH₃) and δ 10.10 (NH) indicate hydrogen-bonding capacity .
Solubility : Methoxy-substituted Compound C shows higher aqueous solubility than chloro/methyl derivatives .
Crystallographic and Packing Behavior
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core followed by sulfanyl acetamide coupling. Key steps include:
- Nucleophilic substitution for introducing the sulfanyl group.
- Amide coupling using activating agents like EDCI/HOBt in aprotic solvents (e.g., DMF).
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and selectivity .
- Solvent selection : Polar solvents (DMSO, ethanol) improve solubility, while toluene aids in cyclization steps . Optimization requires monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of potassium carbonate for deprotonation) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide NH at δ 10.1–12.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 344.21 for analogs) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% for biological assays) .
Q. How does the thieno[3,2-d]pyrimidine scaffold influence the compound’s reactivity?
The scaffold’s electron-deficient pyrimidine ring facilitates nucleophilic attacks at the C2 sulfanyl position, enabling derivatization. The 4-oxo group participates in hydrogen bonding, critical for target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC variability in kinase assays) may arise from:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration, incubation time) .
- Structural analogs : Subtle substituent changes (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) alter steric and electronic profiles. Comparative studies using the table below are recommended :
| Compound Substituents | Biological Activity | Key Structural Feature |
|---|---|---|
| 3-(2-Methylphenyl) | Anticancer (IC 2 µM) | Enhanced lipophilicity |
| 3-(4-Chlorophenyl) | Anti-inflammatory (IC 5 µM) | Electrophilic Cl substituent |
| 3-(3,5-Dimethylphenyl) | Kinase inhibition (Ki 0.8 nM) | Steric bulk for selectivity |
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Molecular docking : Use programs like AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Focus on the sulfanyl-acetamide moiety’s interaction with catalytic lysine residues .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
